molecular formula C11H14BrNO B2401727 1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone CAS No. 2116483-38-4

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone

Cat. No. B2401727
M. Wt: 256.143
InChI Key: OOTOGFSIIZTTTR-UHFFFAOYSA-N
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Description

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 2116483-38-4 . It has a molecular weight of 256.14 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is 1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a liquid compound with a molecular weight of 256.14 .

Scientific Research Applications

Chemical Synthesis and Intermediates

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone has been utilized in various chemical synthesis processes. For instance, it's involved in the formation of pyridylcarbene intermediates through the thermal decomposition of related compounds. This process is significant for generating various pyridine derivatives (B. Abarca et al., 2006). Additionally, it has been synthesized from 2,5-dibromo-pyridine through reactions involving magnesium halide exchange and nucleophilic substitution, highlighting its potential as a key intermediate in organic synthesis (Zeng-sun Jin, 2015).

Biological Activities and Pharmaceutical Research

The compound also plays a role in the synthesis of new derivatives with potential biological activities. For instance, it was used in the preparation of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, which led to the creation of compounds with significant immunosuppressive and immunostimulating properties. These derivatives also showed potential as inhibitors of LPS-stimulated NO generation, indicating their relevance in medicinal chemistry (H. Abdel‐Aziz et al., 2011).

Material Science and Luminescent Properties

In material science, particularly in the study of luminescent properties, 1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone derivatives have been synthesized and investigated. A notable example is the preparation and study of terbium and europium complexes with amino-alkenone type ligands derived from this compound, demonstrating its utility in the development of new materials with specific luminescent properties (Jun Xu et al., 2010).

Other Applications

Further research indicates its involvement in various other chemical processes and syntheses, such as the development of α-bromo chalcone derivatives and the synthesis of polycyclic aromatic hydrocarbons, showcasing its versatility in organic chemistry (Yakup Budak et al., 2009; T. Yamato et al., 1997).

properties

IUPAC Name

1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTOGFSIIZTTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone

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